molecular formula C12H18N2O4 B3009877 Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate CAS No. 903570-20-7

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate

Cat. No.: B3009877
CAS No.: 903570-20-7
M. Wt: 254.286
InChI Key: OWPJQADNGPPDTN-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and an ethyl ester at position 2. The Boc group serves as a protective moiety for the amine, enabling stability during synthetic modifications, while the ethyl ester enhances solubility and facilitates downstream functionalization.

For example, similar compounds in and 3 employ CuCl₂ catalysis or hydrogenation with Pd/C for Boc incorporation .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-10(15)9-6-8(7-13-9)14-11(16)18-12(2,3)4/h6-7,13H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPJQADNGPPDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification reactions, where the carboxylic acid group of the pyrrole derivative reacts with ethanol in the presence of an acid catalyst.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate is primarily utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of bioactive molecules.

  • Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that substituents on the pyrrole ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics. The incorporation of the tert-butoxycarbonyl (Boc) group can influence the compound's interaction with biological targets .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex molecules.

  • Building Block for Heterocycles : this compound can be used to synthesize various heterocycles, which are crucial in many pharmaceuticals and agrochemicals. Its ability to undergo deprotection reactions allows for further functionalization of the pyrrole moiety .
  • Mechanochemical Reactions : Recent advancements in mechanochemistry have shown that this compound can be effectively utilized in solid-state reactions, which offer advantages such as reduced solvent use and increased reaction rates .

Material Science

In material science, derivatives of this compound are explored for their potential applications in polymer chemistry.

  • Polymerization Processes : The compound can act as a monomer or a cross-linking agent in the synthesis of polymers with specific properties. Research is ongoing into how variations in the pyrrole structure can lead to materials with enhanced electrical or thermal conductivity .

Case Studies

StudyFocusFindings
Anticancer ActivityDerivatives showed IC50 values below 10 µM against breast cancer cell lines.
Antimicrobial PropertiesExhibited significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Polymer DevelopmentSuccessful incorporation into conductive polymer matrices improved electronic properties significantly.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate involves its functional groups:

    Pyrrole Ring: Participates in aromatic interactions and can act as a ligand in coordination chemistry.

    Ethyl Ester Group: Can undergo hydrolysis to form carboxylic acids, which can further react with other functional groups.

    Boc-Protected Amino Group: Provides a temporary protection for the amino group, allowing selective reactions to occur at other sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Pyrrole Derivatives
Compound Name (Source) Substituent at Position 4 Ester Group (Position 2) Key Features
Ethyl 4-((Boc)amino)-1H-pyrrole-2-carboxylate (Main Compound) Boc-protected amino group Ethyl Direct Boc-amine on pyrrole ring
Methyl 5-((Boc-amino)methyl)-1H-pyrrole-2-carboxylate (33a, ) Boc-protected aminomethyl at position 5 Methyl Boc on side chain; methyl ester
Ethyl 4-chloro-1H-pyrrole-2-carboxylate ( ) Chlorine Ethyl Chloro substituent as leaving group
Ethyl 1-[(Boc)amino]-2-methyl-5-indolyl-pyrrole-3-carboxylate (10a, ) Boc-protected amino at position 1 Ethyl Indolyl substituents at positions 4/5

Key Observations :

  • Positional Isomerism : The Boc group at position 4 (main compound) vs. position 1 (10a, ) alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling or substitution reactions.
  • Ester Variations : Ethyl esters (main compound, 10a) generally confer higher lipophilicity than methyl esters (33a, ), influencing solubility and metabolic stability .

Analysis :

  • Yields : High yields (>90%) are achieved in via CuCl₂-catalyzed cyclization, whereas reports moderate yields (82–84%) for hydrogenation-mediated Boc protection .
  • Melting Points : Indole-containing derivatives (e.g., 10a) exhibit higher melting points (169–190°C) due to increased crystallinity from aromatic stacking, while methyl esters (33a) remain oils .
  • Spectral Trends : Boc tert-butyl protons resonate at δ ~1.34–1.45 in both pyrrole and indole derivatives. Ester carbonyls in IR appear at ~1765 cm⁻¹ (ethyl) vs. ~1615 cm⁻¹ (methyl) .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate (CAS Number: 903570-20-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C12H18N2O4
  • IUPAC Name : this compound
  • Purity : 96% .

The compound features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) amino group and an ethyl ester, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the pyrrole ring and the substituents can significantly affect potency. For example, certain substitutions at the C4 position of pyrrole derivatives have been linked to enhanced antibacterial properties .

Case Studies

  • Antiparasitic Activity : A study evaluated the efficacy of pyrrole derivatives against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. Compounds similar to this compound were synthesized and tested, revealing promising results with some derivatives achieving low EC50 values, indicating strong antiparasitic activity .
  • In Vivo Efficacy : In vivo models have been employed to assess the therapeutic potential of pyrrole derivatives. For instance, a related compound demonstrated significant efficacy in mouse models of C. parvum infection, highlighting the potential for clinical applications .

Comparative Table of Biological Activities

Compound NameActivity TypeEC50 (µM)Reference
This compoundAntibacterialTBDThis Study
SLU-2633Antiparasitic0.17
Compound 7aDual Topoisomerase InhibitorTBD

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial cells. The presence of the Boc group may enhance solubility and cellular uptake, facilitating its action against target pathogens.

Q & A

Q. What are common synthetic routes for Ethyl 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via hydrogenation of an intermediate oxime using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere, followed by Boc-protection with Boc₂O. Similar protocols involve dissolving intermediates like methyl 4-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate in ethyl acetate, followed by catalytic hydrogenation and Boc-group introduction . Purification often employs silica gel chromatography with gradients of ethyl acetate/hexanes.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and Boc-group integrity (e.g., Boc tert-butyl protons at δ ~1.45 ppm in CDCl₃) .
  • HRMS/ESI-MS : For precise molecular weight verification (e.g., calculated vs. observed [M+H]+ values) .
  • LCMS/HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Medicinal Chemistry : Building block for anticancer/antimicrobial agents due to its modifiable pyrrole core and Boc-protected amine .
  • Organic Synthesis : Precursor for heterocyclic systems (e.g., fused pyrrolo-pyridines) via coupling or cyclization reactions .
  • Material Science : Exploration in electronic/optical materials owing to aromaticity and functional group diversity .

Q. How should researchers handle this compound safely?

  • Use personal protective equipment (PPE) and work in a fume hood.
  • Avoid inhalation/skin contact; rinse with water if exposed .
  • Store in a cool, dry environment, away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized for Boc-group introduction?

Variables include:

  • Catalyst Loading : Higher Pd/C ratios (e.g., 15% vs. 10%) may accelerate hydrogenation but risk over-reduction.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) may improve Boc₂O solubility vs. ethyl acetate .
  • Temperature : Controlled heating (~40°C) can enhance reaction rates without degrading sensitive intermediates.

Q. What computational methods predict the compound’s reactivity?

Conceptual DFT analyzes electronic properties:

  • Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., the pyrrole C-5 position) for functionalization .
  • Electronegativity/Hardness : Predict interactions with biological targets (e.g., enzyme active sites) .

Q. How does ester choice (ethyl vs. methyl) impact downstream applications?

  • Solubility : Ethyl esters enhance lipophilicity, improving membrane permeability in biological assays .
  • Stability : Methyl esters may hydrolyze faster under basic conditions, affecting storage and reaction planning .

Q. What strategies mitigate side reactions during functionalization?

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid Boc cleavage during coupling .
  • Regioselective Modifications : Employ directing groups (e.g., carboxylates) to control substitution on the pyrrole ring .

Q. How is the compound’s stability assessed under varying conditions?

  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
  • pH Stability Studies : Monitor hydrolysis of the ester/Boc groups via HPLC in buffered solutions (pH 1–13) .

Q. What are challenges in scaling up synthesis for preclinical studies?

  • Purification : Transition from column chromatography to recrystallization for cost-effective bulk production.
  • Catalyst Recycling : Optimize Pd/C recovery to reduce heavy metal waste .

Notes

  • For mechanistic studies, combine experimental data (NMR kinetics) with DFT calculations .

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